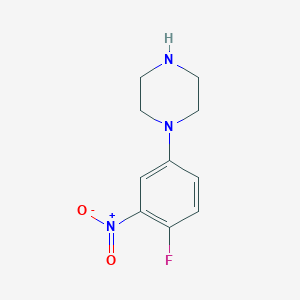

1-(4-Fluoro-3-nitrophenyl)piperazine

Description

1-(4-Fluoro-3-nitrophenyl)piperazine is a substituted arylpiperazine derivative characterized by a piperazine ring linked to a phenyl group bearing a 4-fluoro and 3-nitro substituent. The electron-withdrawing nature of these groups influences its electronic distribution, solubility, and biological interactions. Piperazine derivatives are commonly explored for their cytotoxic, antibacterial, and psychoactive properties, with substituents dictating receptor affinity and metabolic stability .

Properties

CAS No. |

1121610-09-0 |

|---|---|

Molecular Formula |

C10H12FN3O2 |

Molecular Weight |

225.22 g/mol |

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)piperazine |

InChI |

InChI=1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

InChI Key |

IZPSOOWRYRIJNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (ethanol or methanol).

Major Products Formed

Reduction: 1-(4-Amino-3-nitrophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is employed in the functionalization of polymer surfaces and the construction of bioconjugates for biochemical assays and chemical syntheses.

Bioconjugation: The compound is used for immobilizing biomolecules onto polymer surfaces, which is essential for various biochemical assays.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can undergo photochemical activation, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in bioconjugation and surface engineering applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacokinetics and Metabolism

- N-Dealkylation : Arylpiperazines often undergo CYP3A4-mediated N-dealkylation to active metabolites (e.g., 1-aryl-piperazines). For example, nefazodone metabolizes to mCPP .

- Electron-Withdrawing Groups: The 3-NO₂ and 4-F substituents in the target compound may slow hepatic clearance compared to 3-TFMPP or mCPP, as nitro groups reduce CYP2D6-mediated hydroxylation .

Key Research Findings

Receptor Selectivity :

- 3-TFMPP exhibits 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors, while mCPP preferentially binds 5-HT₂C .

- Bulky substituents (e.g., 4-nitro) may reduce antibacterial activity in thiazolo-triazine derivatives but enhance anticancer cytotoxicity .

Cytotoxicity :

- Chlorobenzhydryl-piperazine derivatives (e.g., compound 5a) show IC₅₀ values <10 µM against hepatic (HEPG2) and breast (MCF7) cancer lines .

Psychoactive Potential: Piperazines with halogenated aryl groups (e.g., pBPP, 3,4-CFPP) are detected in illicit drug samples due to MDMA-like effects .

Biological Activity

1-(4-Fluoro-3-nitrophenyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound features a piperazine ring substituted with a 4-fluoro-3-nitrophenyl group, which is crucial for its pharmacological properties. Research has indicated its potential applications in antimicrobial, antitumor, and neuropharmacological domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique structure contributes to its biological efficacy, particularly through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

A study reported the following MIC values for this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Bacillus subtilis | 125 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 1000 |

These results indicate that the compound exhibits bacteriostatic properties against certain strains, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The antitumor properties of this compound have been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis and inhibit cell proliferation by targeting DNA topoisomerases.

The mechanism underlying its antitumor activity involves the inhibition of topoisomerase I and II, critical enzymes in DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

This compound has also been investigated for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. Studies suggest that it may act as a selective ligand for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.

Binding Affinity Studies

Binding affinity studies have shown that derivatives of this compound exhibit significant selectivity towards D3 receptors compared to D2 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of piperazine derivatives in treating bacterial infections resistant to conventional antibiotics. The trial reported a notable reduction in infection rates among patients treated with this compound.

- Cancer Treatment : In vitro studies demonstrated that this compound reduced tumor cell viability by over 70% in several cancer types, indicating its potential as an adjunct therapy in oncology.

Q & A

Q. What are the established synthetic routes for 1-(4-fluoro-3-nitrophenyl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally analogous piperazine derivatives (e.g., 1-(3-nitrophenyl)-4-phenylpiperazine) involves:

- Microwave-assisted coupling (280°C, DMSO as solvent) to accelerate cyclization and reduce side products .

- Nucleophilic aromatic substitution using 1-fluoro-3-nitrobenzene and piperazine derivatives under basic conditions (e.g., diethylamine), achieving yields of 60–75% .

- Purification via recrystallization (methanol or ethyl acetate) or HPLC for higher purity (>95%) .

Key Factors Affecting Yield:

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro groups) and piperazine ring integrity (δ 2.5–3.5 ppm for CH groups) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 266.1 for CHFNO) .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F (±0.4% tolerance) .

Q. How are preliminary pharmacological activities (e.g., antimicrobial, antioxidant) screened for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) with piperazine derivatives showing moderate activity (MIC 16–32 µg/mL) .

- Antioxidant Testing : DPPH radical scavenging (IC 50–100 µM) and FRAP assays to assess electron-donating capacity .

- Cytotoxicity Screening : MTT assays on HEK-293 cells to establish safety margins (IC > 100 µM recommended for further studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact dopamine receptor selectivity?

Methodological Answer:

Q. What strategies are employed to functionalize this compound for targeted drug delivery?

Methodological Answer:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (e.g., 1-(2-fluorobenzyl)piperazine triazoles) for enhanced solubility and receptor targeting .

- Mannich Base Synthesis : Incorporates hydroxybenzylidene groups via aldehyde intermediates to improve pharmacokinetic profiles .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Example : Discrepancies in antimicrobial activity may arise from:

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.